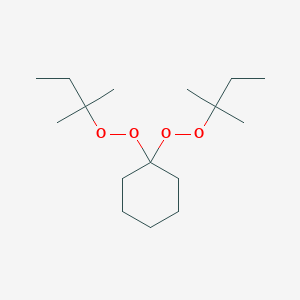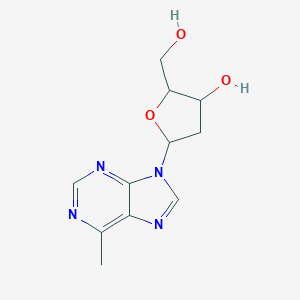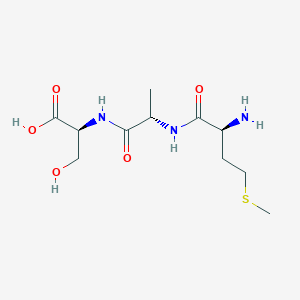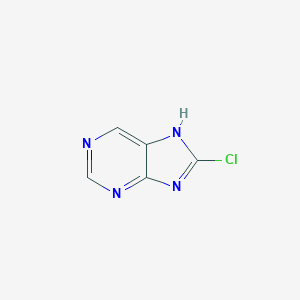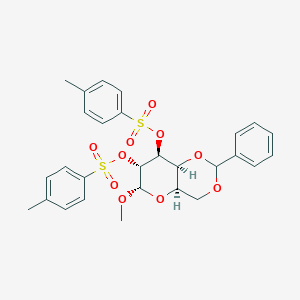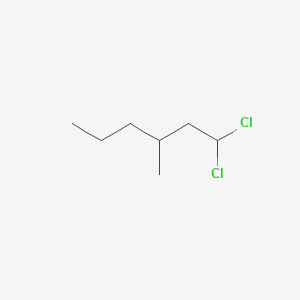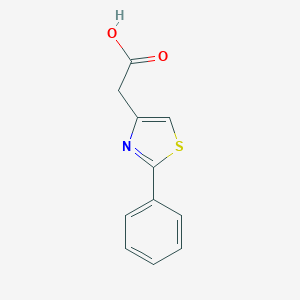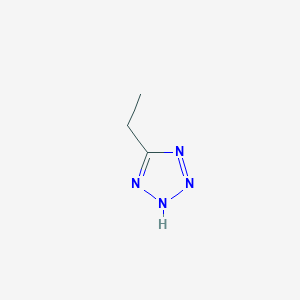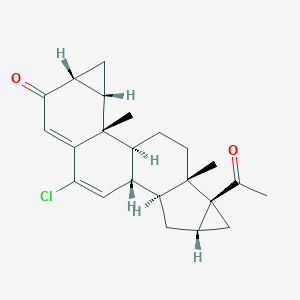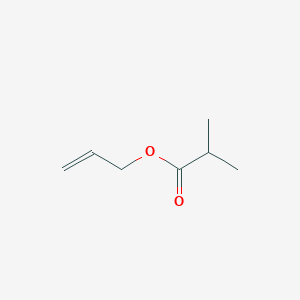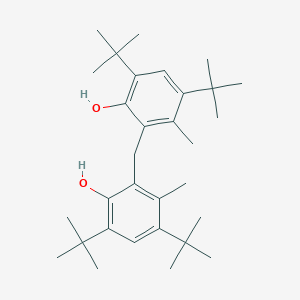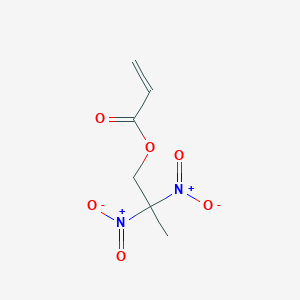
2,2-Dinitropropyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dinitropropyl acrylate (DNPA) is a chemical compound that belongs to the family of nitroalkenes. DNPA is a yellowish liquid that is highly reactive and explosive. It is widely used in scientific research for its unique chemical properties and applications.
Wirkmechanismus
The mechanism of action of 2,2-Dinitropropyl acrylate is based on its ability to undergo Michael addition reactions with nucleophiles, such as thiols and amines. This reaction results in the formation of covalent adducts, which can modify the function of proteins and other biomolecules. This compound has been shown to react specifically with cysteine residues in proteins, leading to the inhibition of enzymatic activity and the modulation of protein-protein interactions.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of several enzymes, such as acetylcholinesterase and carbonic anhydrase. This compound has also been shown to induce oxidative stress and DNA damage in cells. In vivo studies have demonstrated that this compound can cause neurotoxicity and hepatotoxicity in animals.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-Dinitropropyl acrylate has several advantages for lab experiments. It is a highly reactive compound that can be used to modify proteins and other biomolecules with high specificity. This compound is also a versatile compound that can be used in a variety of fields, such as organic synthesis and materials science. However, this compound also has several limitations for lab experiments. It is a highly explosive compound that requires special handling and safety precautions. This compound can also be toxic to cells and animals, which limits its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of 2,2-Dinitropropyl acrylate. One direction is the optimization of the synthesis method to improve the yield and purity of this compound. Another direction is the development of new applications for this compound in fields such as drug discovery and materials science. This compound can also be used as a tool for the investigation of protein function and structure. Finally, there is a need for further research into the toxicological effects of this compound and its potential use as a therapeutic agent.
Conclusion:
In conclusion, this compound is a versatile compound that has a wide range of applications in scientific research. Its unique chemical properties and reactivity make it a valuable tool for the modification of proteins and other biomolecules. However, its explosive and toxic nature requires special handling and safety precautions. Further research is needed to optimize the synthesis method, develop new applications, and investigate the toxicological effects of this compound.
Synthesemethoden
2,2-Dinitropropyl acrylate can be synthesized by the reaction of acryloyl chloride with 2,2-dinitropropane in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes elimination to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the choice of base, solvent, and temperature.
Wissenschaftliche Forschungsanwendungen
2,2-Dinitropropyl acrylate has been widely used in scientific research for its unique chemical properties and applications. It is a versatile compound that can be used in a variety of fields, such as organic synthesis, materials science, and biomedical research. This compound is commonly used as a building block for the synthesis of other compounds, such as nitroalkenes and nitroalkanes. It can also be used as a crosslinking agent for the preparation of polymers and coatings. In biomedical research, this compound has been used as a tool for the investigation of protein function and structure.
Eigenschaften
CAS-Nummer |
17977-09-2 |
|---|---|
Molekularformel |
C6H8N2O6 |
Molekulargewicht |
204.14 g/mol |
IUPAC-Name |
2,2-dinitropropyl prop-2-enoate |
InChI |
InChI=1S/C6H8N2O6/c1-3-5(9)14-4-6(2,7(10)11)8(12)13/h3H,1,4H2,2H3 |
InChI-Schlüssel |
BGPPMVLBKMPVQR-UHFFFAOYSA-N |
SMILES |
CC(COC(=O)C=C)([N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CC(COC(=O)C=C)([N+](=O)[O-])[N+](=O)[O-] |
Andere CAS-Nummern |
17977-09-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





